4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a sulfonamide group, a pyrimidine ring, and a piperidine ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Thiazinane Ring: The initial step involves the formation of the thiazinane ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with sulfur dioxide under controlled conditions.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a nucleophilic substitution reaction. This step requires the use of a pyrimidine derivative and a suitable base to facilitate the reaction.
Formation of the Piperidine Ring: The piperidine ring is formed through a reductive amination reaction. This involves the reaction of a suitable aldehyde or ketone with an amine in the presence of a reducing agent.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group. This is typically achieved by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazinane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the sulfonamide group, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful for studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its sulfonamide group is known for its antibacterial properties, and the compound is being studied for its potential use in treating bacterial infections.
Industry
In industry, the compound is used in the development of new materials. Its unique structure allows for the creation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity. The pyrimidine and piperidine rings can interact with nucleic acids and proteins, affecting their function. These interactions can lead to various biological effects, including antibacterial activity and modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups. The presence of the sulfonamide group, pyrimidine ring, and piperidine ring in a single molecule provides a unique set of chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4S2/c26-30(27)15-2-1-12-25(30)18-4-6-19(7-5-18)31(28,29)23-16-17-8-13-24(14-9-17)20-21-10-3-11-22-20/h3-7,10-11,17,23H,1-2,8-9,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQORRPUVJQFLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCC3CCN(CC3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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